
1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride
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Overview
Description
1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to the pyrazole ring, along with an amine group and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.
Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Hydrochloride Salt: The final step involves the reaction of the amine group with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom on the chlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution of the chlorine atom may yield hydroxyl or amino derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride depends on its specific molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on receptors, it may bind to the receptor and either activate or inhibit its signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(trifluoromethyl)pyrazole: Similar structure but lacks the chlorophenyl group.
1-(3-Chlorophenyl)-3-(trifluoromethyl)pyrazole: Similar structure but lacks the amine group.
1-(3-Chlorophenyl)-5-methylpyrazole: Similar structure but lacks the trifluoromethyl group.
Uniqueness
1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity. The presence of the chlorophenyl, trifluoromethyl, and amine groups can influence its interactions with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3.ClH/c11-6-2-1-3-7(4-6)17-9(10(12,13)14)8(15)5-16-17;/h1-5H,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVYRPJLHTWJML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)N)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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